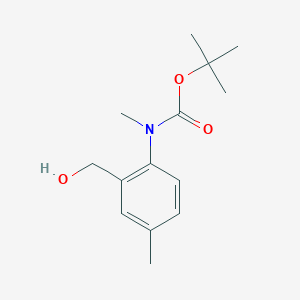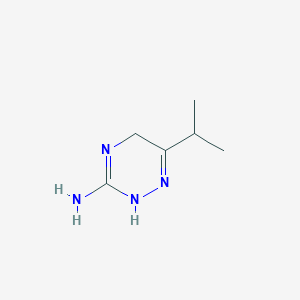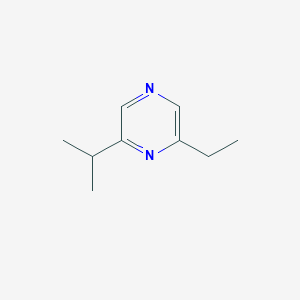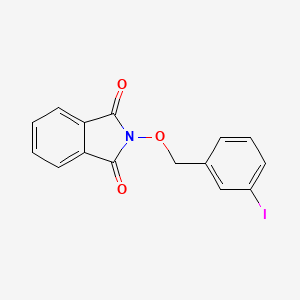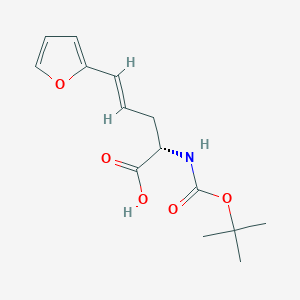
(S)-2-((Tert-butoxycarbonyl)amino)-5-(furan-2-YL)pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID is a synthetic organic compound that features a furan ring and a pent-4-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and pent-4-enoic acid derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Coupling Reactions: The protected amino group is then coupled with the furan ring under specific conditions, often using coupling reagents like EDCI or DCC.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may yield pentanoic acid derivatives.
Aplicaciones Científicas De Investigación
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID involves its interaction with specific molecular targets. The furan ring and amino acid moiety may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-5-(furan-2-yl)pent-4-enoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-(thiophen-2-yl)pent-4-enoic acid
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID is unique due to its specific combination of a furan ring and a protected amino acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H19NO5 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
(E,2S)-5-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)8-4-6-10-7-5-9-19-10/h4-7,9,11H,8H2,1-3H3,(H,15,18)(H,16,17)/b6-4+/t11-/m0/s1 |
Clave InChI |
KDOMBUXAFDLXPS-MALLOTDXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CO1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


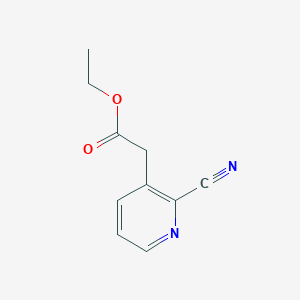

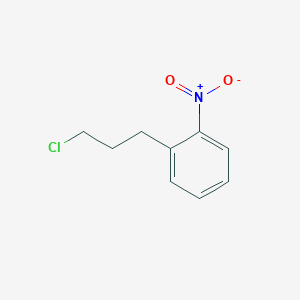
![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
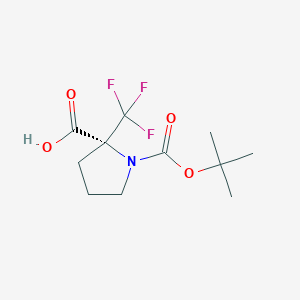

![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)
